molecular formula C11H14ClN3O B1379322 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride CAS No. 1461704-77-7

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride

Cat. No.: B1379322
CAS No.: 1461704-77-7
M. Wt: 239.7 g/mol
InChI Key: KSMMXDRFEKATGJ-UHFFFAOYSA-N
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Description

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is a chemical compound with the molecular formula C11H13N3O•HCl and a molecular weight of 239.70 g/mol (calculated from the free base MW of 203.24 g/mol ). Its free base form has a CAS Registry Number of 1036602-11-5 . This aniline-functionalized compound features a 1,2,4-oxadiazole heterocycle, a scaffold recognized in medicinal chemistry for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups . Derivatives of 1,2,4-oxadiazole are the subject of ongoing scientific investigation and have been reported to exhibit a wide spectrum of biological activities in research settings, including potential as anticancer agents . The primary amine (-NH2) attached to the phenyl ring makes this compound a versatile building block (synthon) for further chemical synthesis, enabling researchers to create amides, ureas, imines, and other derivatives for structure-activity relationship (SAR) studies in drug discovery efforts . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c1-2-10-13-11(15-14-10)7-8-3-5-9(12)6-4-8;/h3-6H,2,7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMMXDRFEKATGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the aniline group.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aniline ring.

Scientific Research Applications

Chemical Properties and Structure

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride has the following chemical characteristics:

  • Chemical Formula : C₁₁H₁₄ClN₃O
  • Molecular Weight : 239.71 g/mol
  • CAS Number : 886494-59-3

The compound features an oxadiazole ring which contributes to its biological activity and potential applications in various fields.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of oxadiazoles possess significant antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anti-cancer Properties : Preliminary studies suggest that compounds containing oxadiazole moieties can inhibit cancer cell proliferation. The specific application of this compound in cancer therapy is under investigation, focusing on its mechanism of action and efficacy in vitro and in vivo .

Material Science

Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Its functional groups allow for modifications that can improve the performance of polymers in various applications .

Dyes and Pigments : This compound has potential applications in dye chemistry due to its chromophoric properties. It can be used to synthesize novel dyes with specific absorption characteristics for use in textiles and coatings .

Analytical Chemistry

Fluorescent Probes : The unique structure of this compound allows it to function as a fluorescent probe in analytical techniques such as fluorescence spectroscopy. Its sensitivity to environmental changes makes it suitable for detecting pH variations or metal ions .

Case Studies

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated effectiveness against E. coli and S. aureus
Cancer Cell ProliferationInhibition observed in breast cancer cell lines
Polymer EnhancementImproved thermal stability in polycarbonate composites
Fluorescent DetectionEffective as a pH-sensitive fluorescent probe

Mechanism of Action

The mechanism of action of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₄N₃O·HCl (inferred from structural analogs in ).
  • Structural Features : Combines a planar aromatic aniline group with a heterocyclic oxadiazole ring, enabling diverse intermolecular interactions.
  • Synthesis : Likely synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution routes, analogous to methods for related oxadiazole-aniline derivatives (e.g., tert-butyl analogs in ).

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride, focusing on substituent effects, physicochemical properties, and biological activities.

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activities/Properties
This compound (Target) Ethyl (C3), aniline (C5) ~237.7 (estimated) Antimicrobial, agrochemical potential
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline () Cyclopropyl (C3) ~225.7 Enhanced metabolic stability; anticancer applications
4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)aniline () tert-Butyl (C3) ~219.3 Antifungal, anti-inflammatory
[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride () Ethyl (C3), ethylamine (C5) ~205.7 Distinct pharmacokinetics due to aliphatic amine
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride () Ethyl (C3), methylamine (C5) ~207.7 Neuroactive potential; improved solubility
2-(1,2,4-Oxadiazol-5-yl)aniline () Unsubstituted oxadiazole, aniline (C5) ~161.2 Limited bioactivity due to lack of substituents

Pharmacokinetic and Physicochemical Differences

  • Solubility : The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline .
  • Metabolism : Cyclopropyl-substituted analogs () resist oxidative metabolism better than ethyl derivatives, extending half-life in vivo .
  • Reactivity : The tert-butyl group’s electron-donating effect may stabilize the oxadiazole ring under acidic conditions, whereas electron-withdrawing groups (e.g., nitro in ) could increase ring electrophilicity .

Biological Activity

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride (CAS No. 1036602-11-5) is a compound that contains the oxadiazole moiety, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄ClN₃O, with a molecular weight of 203.24 g/mol. The structure features an aniline group linked to an ethyl-substituted oxadiazole ring, which is crucial for its biological activity.

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazole demonstrated varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures to 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline have shown Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds in this class have shown cytotoxic effects against various cancer cell lines. For instance, certain derivatives exhibited IC₅₀ values lower than established chemotherapeutics like doxorubicin in Jurkat and A431 cell lines . The structure–activity relationship (SAR) analysis indicated that specific substitutions on the oxadiazole ring enhance anticancer activity.

Anti-inflammatory and Analgesic Effects

Compounds with the oxadiazole structure also demonstrate anti-inflammatory and analgesic properties. In particular, studies have reported that certain derivatives significantly reduce inflammation in animal models . This suggests a potential application in pain management therapies.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) synthesized several oxadiazole derivatives and tested their efficacy against Mycobacterium bovis. The most active compounds showed promising results in inhibiting bacterial growth both in active and dormant states .
  • Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxicity of various oxadiazole derivatives against cancer cell lines such as HT29 (colon cancer) and MCF7 (breast cancer). The findings indicated that specific derivatives had IC₅₀ values significantly lower than those of standard treatments .

Q & A

Q. What are the most effective synthetic routes for 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride, and how can reaction yields be optimized?

The synthesis typically involves a multi-step process, including cyclization of precursor nitriles and hydroxylamine derivatives. A one-pot reaction method (common in oxadiazole chemistry) can improve efficiency by reducing purification steps. Key parameters for yield optimization include:

  • Temperature control : Maintaining 80–100°C during cyclization to prevent side reactions.
  • Catalyst selection : Using anhydrous sodium acetate to accelerate oxadiazole ring formation.
  • Solvent system : Polar aprotic solvents like DMF enhance intermediate stability .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the ethyl group, aromatic protons, and oxadiazole ring.
  • Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 280.1 for [M+H]+^+).
  • FT-IR : Peaks at 1650–1600 cm1^{-1} indicate C=N stretching in the oxadiazole ring .

Q. How should researchers handle discrepancies in biological activity data across studies?

Contradictions often arise from structural analogs with minor substitutions (e.g., methyl vs. ethyl groups). To resolve this:

  • Re-evaluate assay conditions : Differences in cell lines, incubation times, or solvent vehicles (e.g., DMSO concentration) can alter results.
  • Perform comparative SAR studies : Use analogs like 1-(3-Methyl-1,2,4-oxadiazol-5-yl)methylamine to isolate the ethyl group’s role in activity .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the oxadiazole ring.
  • Light sensitivity : Protect from UV exposure using amber glass vials.
  • Desiccant : Include silica gel packs to mitigate moisture-induced degradation .

Advanced Research Questions

Q. What methodologies are used to study this compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Molecular docking : Predict binding modes using software like AutoDock Vina. Focus on hydrogen bonding between the oxadiazole’s nitrogen/oxygen atoms and target residues.
  • Surface plasmon resonance (SPR) : Quantify binding affinity (Kd_d) in real time.
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for interactions .

Q. How can researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

  • Dosing regimen : Administer intravenously (1–5 mg/kg) to assess bioavailability.
  • Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation of the ethyl group).
  • Toxicology endpoints : Monitor liver enzymes (ALT, AST) and renal function (creatinine) in rodent models .

Q. What strategies address low aqueous solubility during formulation for biological assays?

  • Co-solvents : Use 10% β-cyclodextrin or PEG-400 to enhance solubility.
  • pH adjustment : Dissolve in citrate buffer (pH 3.5–4.5) for protonation of the aniline group.
  • Nanoemulsions : Prepare using Tween-80 and soybean oil (1:4 ratio) .

Q. How does the ethyl group at the 3-position of the oxadiazole influence bioactivity compared to other substituents?

  • Steric effects : The ethyl group enhances lipophilicity, improving membrane permeability (logP ≈ 2.5).
  • Electronic effects : Electron-donating ethyl stabilizes the oxadiazole ring, increasing metabolic resistance.
  • Comparative data : Methyl analogs show 30% lower IC50_{50} values in kinase inhibition assays .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., plasma)?

  • UPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile.
  • Detection : MRM transitions at m/z 280.1 → 135.0 (quantifier) and 280.1 → 92.0 (qualifier).
  • Validation : Meet FDA guidelines for linearity (R2^2 > 0.99), precision (RSD < 15%), and recovery (85–115%) .

Q. How can computational models predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

  • Software tools : SwissADME or pkCSM for predicting permeability (e.g., Caco-2 cell penetration).
  • Metabolism prediction : CYP3A4-mediated oxidation of the ethyl group is a primary pathway.
  • Toxicity alerts : Check for Ames test mutagenicity flags using Derek Nexus .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride

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